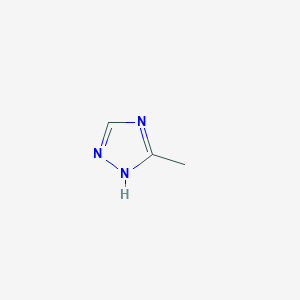

3-Methyl-1H-1,2,4-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202575. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c1-3-4-2-5-6-3/h2H,1H3,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKFSRWSQOQYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878692 | |

| Record name | 124TRIAZOLE3METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7170-01-6 | |

| Record name | 3-Methyl-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7170-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007170016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7170-01-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-METHYL-1,2,4-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU58ZCY8DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-1,2,4-triazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of agrochemicals and pharmaceuticals.[1][2] Its unique structural features, stability, and reactivity make it an important intermediate for developing fungicides, herbicides, and other bioactive molecules.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in various chemical reactions.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 7170-01-6 | [1][3][4][5][6][7] |

| Molecular Formula | C₃H₅N₃ | [1][5][6] |

| Molecular Weight | 83.09 g/mol | [1][5][6][7] |

| Appearance | White to light yellow to light orange powder/crystal | [1][5] |

| Melting Point | 94 - 98 °C | [1] |

| 44 - 48 °C | [3] | |

| Boiling Point | 265 °C (at atmospheric pressure) | [1] |

| 138 °C (at 8 Torr) | [3] | |

| Solubility | Soluble in Methanol | [3] |

| Storage Temperature | 2 - 8 °C, under inert atmosphere | [1][3] |

Table 2: Spectroscopic and Structural Information

| Identifier | Value | Source(s) |

| SMILES | Cc1nc[nH]n1 | [5][8] |

| InChI | InChI=1S/C3H5N3/c1-3-4-2-5-6-3/h2H,1H3,(H,4,5,6) | [5][8] |

| InChIKey | PZKFSRWSQOQYNR-UHFFFAOYSA-N | [5][8] |

| ¹H NMR (300 MHz) | δ 2.53 (s, 3H), 8.03 (s, 1H), 11.52 (s, 1H) | [4] |

| ¹³C NMR (300 MHz) | δ 156.5, 149.8, 13.5 | [4] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of acetamidine (B91507) hydrochloride with formylhydrazine (B46547).[4]

Materials:

-

Acetamidine hydrochloride

-

Anhydrous ethanol (B145695)

-

Sodium methanolate

-

Formylhydrazine

-

Butyl acetate (B1210297)

Procedure: [4]

-

To a 20L reactor, add acetamidine hydrochloride (2.0 kg, 21.16 mol) and anhydrous ethanol (10.0 L).

-

Cool the resulting suspension to 0-5°C.

-

Slowly add sodium methanolate (1.15 kg, 21.2 mol) while maintaining the temperature below 20°C.

-

Add formylhydrazine (1.28 kg, 21.2 mol) to the mixture.

-

Heat the reaction mixture to 55°C and stir for 16 hours.

-

After the reaction is complete, cool the mixture to 20°C and filter to remove any solids.

-

Concentrate the filtrate by distillation under reduced pressure to a volume of 2.0-2.5 L.

-

Add butyl acetate (4 L) to the concentrate and re-concentrate under reduced pressure to 2.0-2.5 L. Repeat this step until the weight ratio of butyl acetate to ethanol is greater than 19:1.

-

Heat the mixture to 70-75°C for 15 minutes, then cool to room temperature (20-22°C) over 1 hour.

-

Stir at room temperature for 14 hours.

-

Cool the suspension to 0-5°C, stir for 1 hour, and then filter.

-

Wash the filter cake with a 3:1 (v/v) mixture of heptane and butyl acetate (4.0 L).

-

Dry the resulting solid at 30-35°C under vacuum at 25 mmHg for 48 hours to yield 3-methyl-1,2,4-triazole as a pale pink solid.

Caption: Synthetic workflow for the preparation of this compound.

Applications in Drug Development and Agrochemicals

This compound is a key precursor in the synthesis of a variety of biologically active compounds. Its triazole ring system is a common feature in many antifungal agents, where it is believed to interact with the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.

Derivatives of 1,2,4-triazole (B32235) have demonstrated a broad spectrum of pharmacological activities, including:

In the field of agrochemicals, this compound is integral to the production of potent fungicides and herbicides, contributing to crop protection and enhanced agricultural yields.[1][2] The versatility of the 1,2,4-triazole scaffold allows for the synthesis of compounds with tailored biological activities.

Caption: Role of this compound in developing bioactive compounds.

Safety Information

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. chemimpex.com [chemimpex.com]

- 2. Why this compound is Key in Agrochemical Synthesis - ChemPacific [chempacific-zhejiang.com]

- 3. This compound CAS#: 7170-01-6 [m.chemicalbook.com]

- 4. This compound | 7170-01-6 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound [oakwoodchemical.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Methyl-1H-1,2,4-triazole from Acetamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of 3-Methyl-1H-1,2,4-triazole, a valuable heterocyclic compound with applications in pharmaceuticals and agrochemicals. The described methodology focuses on a robust and accessible pathway starting from readily available acetamidine (B91507) hydrochloride and formylhydrazine (B46547). This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and reaction mechanism to facilitate replication and further research.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its structural motif is found in numerous antifungal agents, herbicides, and other compounds of medicinal and agricultural importance. The efficient and scalable synthesis of this triazole derivative is therefore of significant interest to the chemical and pharmaceutical industries. This guide outlines a well-established method for its preparation, focusing on the reaction of acetamidine hydrochloride with formylhydrazine.

Reaction Overview

The synthesis of this compound from acetamidine hydrochloride proceeds via a two-step, one-pot reaction. The first step involves the in-situ formation of free acetamidine base from its hydrochloride salt. This is typically achieved by treatment with a suitable base, such as sodium methoxide (B1231860). The liberated acetamidine then reacts with formylhydrazine in a condensation reaction to form an N-formylacetamidrazone intermediate. Subsequent thermal cyclization of this intermediate leads to the formation of the desired this compound ring with the elimination of water.

Data Presentation

The following tables summarize the key quantitative data associated with the reactants, reagents, and the final product.

Table 1: Properties of Reactants and Reagents

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Acetamidine hydrochloride | C₂H₇ClN₂ | 94.54 | Starting Material |

| Formylhydrazine | CH₄N₂O | 60.06 | Reagent |

| Sodium Methoxide | CH₃NaO | 54.02 | Base |

| Anhydrous Ethanol (B145695) | C₂H₆O | 46.07 | Solvent |

| Butyl Acetate (B1210297) | C₆H₁₂O₂ | 116.16 | Solvent for workup |

| Heptane (B126788) | C₇H₁₆ | 100.21 | Solvent for washing |

Table 2: Physical and Spectral Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₅N₃ |

| Molecular Weight | 83.09 g/mol |

| Appearance | Pale pink solid |

| Melting Point | 94-98 °C[1] |

| Boiling Point | 265 °C[1][2] |

| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 11.52 (s, 1H), 8.03 (s, 1H), 2.53 (s, 3H)[3] |

| ¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) | 156.5, 149.8, 13.5[3] |

| Purity (GC) | ≥ 98%[1] |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

-

Acetamidine hydrochloride (2.0 kg, 21.16 mol)

-

Anhydrous ethanol (10.0 L)

-

Sodium methoxide (1.15 kg, 21.2 mol)

-

Formylhydrazine (1.28 kg, 21.2 mol)

-

Butyl acetate (8.0 L)

-

Heptane

Equipment:

-

20 L reactor with overhead stirrer and temperature probe

-

Filtration apparatus

-

Rotary evaporator or distillation setup

Procedure:

-

Reaction Setup: To a 20 L reactor, add acetamidine hydrochloride (2.0 kg, 21.16 mol) and anhydrous ethanol (10.0 L). Stir the mixture to form a suspension.

-

Basification: Cool the suspension to 0-5 °C. Slowly add sodium methoxide (1.15 kg, 21.2 mol) while maintaining the temperature below 20 °C.

-

Addition of Formylhydrazine: To the reaction mixture, add formylhydrazine (1.28 kg, 21.2 mol).

-

Reaction: Heat the mixture to 55 °C and stir for 16 hours.

-

Workup:

-

Cool the reaction mixture to 20 °C and filter to remove the precipitated solids (sodium chloride).

-

Transfer the filtrate back to the reactor and concentrate under reduced pressure to a volume of 2.0-2.5 L.

-

Add butyl acetate (4.0 L) to the concentrate and continue to concentrate under reduced pressure to 2.0-2.5 L. Repeat this step to ensure the solvent is exchanged from ethanol to butyl acetate.

-

Heat the resulting mixture to 70-75 °C for 15 minutes.

-

Cool the mixture to room temperature over 1 hour and continue stirring for 14 hours to allow for crystallization.

-

Cool the suspension to 0-5 °C and stir for an additional hour.

-

-

Isolation and Drying:

-

Filter the solid product.

-

Wash the filter cake with a 3:1 mixture of heptane and butyl acetate (4.0 L).

-

Dry the solid product under vacuum (25 mmHg) at 30-35 °C for 48 hours.

-

Expected Yield: 1.59 kg (90.3%) of this compound as a pale pink solid.[3]

Visualizations

The following diagrams illustrate the chemical pathway and the experimental workflow.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from acetamidine hydrochloride and formylhydrazine is a high-yielding and scalable process. The detailed protocol and data provided in this guide are intended to support researchers and drug development professionals in the efficient production of this important heterocyclic compound. The straightforward nature of the reaction and the use of readily available starting materials make this a practical and attractive synthetic route.

References

An In-depth Technical Guide on the Chemical Structure and Tautomerism of 3-Methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1H-1,2,4-triazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. A key feature of this compound is its ability to exist in different tautomeric forms, a phenomenon known as prototropic tautomerism. The position of the proton on the triazole ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and overall shape, which in turn dictates its interaction with biological targets. This technical guide provides a comprehensive overview of the chemical structure and tautomerism of this compound, presenting available spectroscopic data, computational insights, and detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is an aromatic five-membered heterocycle with the chemical formula C₃H₅N₃ and a molecular weight of 83.09 g/mol .[1] Its structure consists of a 1,2,4-triazole (B32235) ring substituted with a methyl group at the C3 position.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 7170-01-6 | [1] |

| Molecular Formula | C₃H₅N₃ | [1] |

| Molecular Weight | 83.09 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 94 - 98 °C | [2] |

| Boiling Point | 265 °C | [2] |

Tautomerism of 3-Methyl-1,2,4-triazole

The unsymmetrical nature of the 1,2,4-triazole ring in 3-Methyl-1,2,4-triazole allows for the existence of three possible prototropic tautomers: the 1H, 2H, and 4H forms.[3] These tautomers are constitutional isomers that can readily interconvert through the migration of a proton. The position of this tautomeric equilibrium is influenced by several factors, including the physical state (solid or solution), solvent polarity, temperature, and the electronic nature of the substituents on the triazole ring.[3]

Caption: Tautomeric equilibrium of 3-Methyl-1,2,4-triazole.

Tautomer Stability

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.[6][7] These calculations can provide the relative electronic energies, enthalpies, and Gibbs free energies of the different tautomeric forms.

Table 2: Illustrative Relative Energies of 1,2,4-Triazole Tautomers (Based on a similar substituted triazole)

| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| 1H | 0.00 | 0.00 |

| 2H | +2.5 | +2.3 |

| 4H | +1.2 | +1.0 |

Note: This data is illustrative and based on computational studies of a similar substituted 1,2,4-triazole. Specific calculations for 3-Methyl-1,2,4-triazole are required for precise values.

Structural Parameters

The precise three-dimensional arrangement of atoms, including bond lengths and angles, defines the molecular structure of each tautomer. While a crystal structure for this compound is not publicly available, data from the closely related compound, methyl 1H-1,2,4-triazole-3-carboxylate (CCDC 287755), which exists as the 1H-tautomer in the solid state, can provide a reasonable approximation of the bond lengths and angles for the 1H-tautomer of 3-Methyl-1,2,4-triazole.[3]

Table 3: Selected Bond Lengths and Angles for the 1H-Tautomer of a Substituted 1,2,4-Triazole (from CCDC 287755)

| Bond | Length (Å) | Angle | Degree (°) |

| N1-N2 | 1.375 | N1-N2-C3 | 103.5 |

| N2-C3 | 1.319 | N2-C3-N4 | 114.7 |

| C3-N4 | 1.354 | C3-N4-C5 | 103.9 |

| N4-C5 | 1.318 | N4-C5-N1 | 114.4 |

| C5-N1 | 1.359 | C5-N1-N2 | 103.5 |

Note: This data is from the crystal structure of methyl 1H-1,2,4-triazole-3-carboxylate and serves as an approximation for the 1H-tautomer of 3-Methyl-1,2,4-triazole.

Experimental Protocols for Tautomerism Study

A combination of spectroscopic and computational methods is essential for a thorough investigation of the tautomerism of 3-Methyl-1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to study tautomeric equilibria in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, which changes with the position of the proton on the triazole ring.[8]

Detailed NMR Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, longer acquisition times will be necessary due to the lower natural abundance of the ¹³C isotope.

-

If possible, acquire ¹⁵N NMR spectra for direct observation of the nitrogen atoms involved in the tautomerism.

-

-

Data Analysis:

-

Process the spectra and assign the chemical shifts of all signals.

-

Compare the experimental chemical shifts with computationally predicted shifts for the 1H, 2H, and 4H tautomers.

-

In the case of slow exchange between tautomers on the NMR timescale, distinct sets of signals for each tautomer may be observed. The relative integration of these signals can be used to determine the tautomer population ratio.

-

In the case of fast exchange, time-averaged signals will be observed. The position of these signals can be compared to the weighted average of the predicted shifts for each tautomer to estimate their relative populations.

-

Table 4: Experimental NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Reference |

| ¹H (Methyl) | 2.53 (s, 3H) | [9] |

| ¹H (Ring) | 8.03 (s, 1H) | [9] |

| ¹H (N-H) | 11.52 (s, 1H) | [9] |

| ¹³C (Methyl) | 13.5 | [9] |

| ¹³C (Ring C5) | 149.8 | [9] |

| ¹³C (Ring C3) | 156.5 | [9] |

Note: The solvent and spectrometer frequency can influence chemical shifts. The provided data is from a 300 MHz NMR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of the different tautomers are expected to differ due to variations in their electronic structures.[3]

Detailed UV-Vis Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

-

Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Compare the experimental spectrum with theoretical spectra for each tautomer calculated using time-dependent density functional theory (TD-DFT). This comparison can aid in identifying the predominant tautomer in solution.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state by precisely locating the positions of all atoms, including the mobile proton.[3]

Detailed X-ray Crystallography Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model. The location of the hydrogen atom on one of the nitrogen atoms of the triazole ring will unequivocally identify the tautomer present in the crystal.

Computational Workflow for Tautomer Analysis

Computational chemistry plays a crucial role in complementing experimental data and providing a deeper understanding of tautomerism.

Caption: A typical computational workflow for studying tautomerism.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry with significant implications for its application in drug design and development. While the 1H-tautomer is often the most stable form, a comprehensive understanding requires a multi-faceted approach. The integration of experimental techniques such as NMR and UV-Vis spectroscopy with high-level computational modeling allows for the elucidation of the predominant tautomeric forms in different environments and provides crucial insights into the structure-activity relationships of this important heterocyclic scaffold. Further dedicated crystallographic and computational studies on this compound would be invaluable to the scientific community.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. dspace.ncl.res.in [dspace.ncl.res.in]

- 9. This compound | 7170-01-6 [chemicalbook.com]

Spectroscopic Profile of 3-Methyl-1H-1,2,4-triazole: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 3-Methyl-1H-1,2,4-triazole, a heterocyclic compound of interest in pharmaceutical and materials science research. The document covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols and a visual workflow for spectroscopic analysis. This information is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 7170-01-6[1]

-

Molecular Formula: C₃H₅N₃[1]

-

Molecular Weight: 83.09 g/mol [1]

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide information about the hydrogen and carbon framework of the molecule, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.53 | Singlet | 3H | CH₃ |

| 8.03 | Singlet | 1H | C5-H |

| 11.52 | Singlet | 1H | N1-H |

Data sourced from ChemicalBook.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 13.5 | CH₃ |

| 149.8 | C5 |

| 156.5 | C3 |

Data sourced from ChemicalBook.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The table below lists the expected characteristic absorption bands for 1,2,4-triazole (B32235) derivatives.

Table 3: Characteristic IR Absorption Bands for 1,2,4-Triazole Ring

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3100 | N-H Stretching | N-H in triazole ring |

| 3097-3032 | C-H Stretching | C-H (aromatic) |

| 1600-1411 | C=N Stretching | C=N in triazole ring |

| 1570-1550 | N=N Stretching | N=N in triazole ring |

These are general characteristic peaks for the 1,2,4-triazole core.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 83 | Molecular Ion [M]⁺ |

| 56 | [M - HCN]⁺ |

| 55 | [M - N₂]⁺ |

The molecular ion peak corresponds to the molecular weight of this compound (83.09 g/mol ). Fragmentation patterns for 1,2,4-triazoles often involve the loss of neutral molecules like HCN or N₂.[1][3][5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker 400 MHz instrument.[6]

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the lock signal of the deuterated solvent.

-

Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent signal as an internal standard (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[6][7]

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrophotometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[5]

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters, including capillary voltage, drying gas flow rate, and fragmentor voltage, to obtain a stable signal and induce fragmentation if desired.[5]

-

Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-200 amu).

-

-

Data Acquisition (EI-MS):

-

Introduce the sample (often via a direct insertion probe or GC inlet) into the high-vacuum source where it is bombarded with a beam of electrons (typically 70 eV).

-

Acquire the mass spectrum.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Visualized Workflow: Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 7170-01-6 [chemicalbook.com]

- 3. ijsr.net [ijsr.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Navigating the Physicochemical Landscape of 3-Methyl-1H-1,2,4-triazole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Methyl-1H-1,2,4-triazole, a key building block in pharmaceutical and agrochemical development. Understanding these fundamental properties is critical for designing robust synthetic routes, developing stable formulations, and ensuring the quality and efficacy of final products. While specific quantitative data for this compound is not extensively available in public literature, this guide leverages data from closely related analogs and established principles of physical organic chemistry to provide a thorough understanding of its expected behavior.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate in various solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The 1,2,4-triazole (B32235) ring imparts a polar character to the molecule, suggesting its solubility will be significantly influenced by the polarity of the solvent.

Qualitative Solubility

This compound is reported to be a solid at room temperature and is soluble in methanol (B129727).[1][2] Based on its structure, which includes a polar triazole ring capable of hydrogen bonding and a small nonpolar methyl group, a general solubility trend can be predicted. It is expected to be soluble in polar protic solvents (like ethanol, isopropanol) and polar aprotic solvents (like DMSO, DMF, and acetonitrile), with decreasing solubility in less polar solvents like toluene (B28343) and being insoluble in nonpolar solvents like chloroform.[3][4]

Quantitative Solubility in Common Organic Solvents

While specific quantitative solubility data for this compound is sparse, a detailed study on a structurally similar compound, Methyl 1H-1,2,4-triazole-3-carboxylate, provides valuable insights into the expected solubility behavior in a range of common organic solvents.[5] The data, determined using the static gravimetric method, shows that solubility is temperature-dependent, increasing with a rise in temperature across all tested solvents.[5]

The following tables summarize the mole fraction solubility (x) of Methyl 1H-1,2,4-triazole-3-carboxylate at various temperatures. This data serves as a strong proxy for formulating initial hypotheses for the solubility of this compound.

Table 1: Solubility of Methyl 1H-1,2,4-triazole-3-carboxylate in Alcohols [5]

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol |

| 278.15 | 0.0158 | 0.0048 | 0.0033 | 0.0028 | 0.0024 |

| 283.15 | 0.0185 | 0.0057 | 0.0039 | 0.0034 | 0.0029 |

| 288.15 | 0.0216 | 0.0068 | 0.0047 | 0.0041 | 0.0035 |

| 293.15 | 0.0252 | 0.0081 | 0.0056 | 0.0049 | 0.0042 |

| 298.15 | 0.0294 | 0.0096 | 0.0067 | 0.0059 | 0.0051 |

| 303.15 | 0.0343 | 0.0114 | 0.0080 | 0.0071 | 0.0061 |

| 308.15 | 0.0399 | 0.0135 | 0.0095 | 0.0085 | 0.0073 |

| 313.15 | 0.0464 | 0.0159 | 0.0113 | 0.0101 | 0.0087 |

| 318.15 | 0.0539 | 0.0187 | 0.0134 | 0.0120 | 0.0104 |

Table 2: Solubility of Methyl 1H-1,2,4-triazole-3-carboxylate in Ketones, Acetonitrile (B52724), and Tetrahydrofuran [5]

| Temperature (K) | Acetonitrile | Acetone | Cyclohexanone | Tetrahydrofuran |

| 278.15 | 0.0039 | 0.0071 | 0.0063 | 0.0052 |

| 283.15 | 0.0047 | 0.0084 | 0.0075 | 0.0062 |

| 288.15 | 0.0056 | 0.0100 | 0.0089 | 0.0074 |

| 293.15 | 0.0067 | 0.0119 | 0.0106 | 0.0088 |

| 298.15 | 0.0080 | 0.0142 | 0.0126 | 0.0105 |

| 303.15 | 0.0095 | 0.0169 | 0.0150 | 0.0125 |

| 308.15 | 0.0113 | 0.0201 | 0.0178 | 0.0149 |

| 313.15 | 0.0135 | 0.0239 | 0.0212 | 0.0177 |

| 318.15 | 0.0160 | 0.0284 | 0.0252 | 0.0211 |

Stability Profile

The 1,2,4-triazole ring is known to be aromatic and generally stable.[6] It is resistant to hydrolysis under both acidic and alkaline conditions and is not readily susceptible to oxidation or reduction.[7] This inherent stability is a key feature of many drugs and agrochemicals derived from this scaffold.[8] However, formal stability testing under forced degradation conditions is essential to identify potential degradation pathways and develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a molecule.[9][10] It involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[9] The typical stress conditions are:

-

Acidic and Basic Hydrolysis: Exposure to a range of pH values (e.g., 0.1N HCl, 0.1N NaOH) at elevated temperatures. The 1,2,4-triazole ring is generally stable to hydrolysis, so significant degradation is not expected under mild conditions.[6]

-

Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room or elevated temperature.

-

Thermal Degradation: Exposing the solid compound or a solution to high temperatures.

-

Photodegradation: Exposing the compound in solution and as a solid to UV and visible light, as specified by ICH Q1B guidelines.[9] While the triazole ring itself does not have a strong chromophore for absorbing UV light in the near-UV range, photodegradation can still occur.[11]

While specific degradation products for this compound have not been reported, studies on other triazole derivatives suggest that degradation, when it occurs, may involve reactions of substituents or, under very harsh conditions, cleavage of the triazole ring.[12][13]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable physicochemical data generation.

Solubility Determination (Static Gravimetric Method)

This method is a reliable technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.[5]

Caption: Workflow for solubility determination by the static gravimetric method.

Forced Degradation Study Protocol

The following protocol outlines a general procedure for conducting forced degradation studies on this compound.

Caption: General workflow for conducting forced degradation studies.

Materials and Methods for Forced Degradation:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1N HCl and heat at a specified temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1N NaOH and heat at a specified temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

-

Thermal Degradation: Heat the stock solution in a neutral solvent at a specified temperature (e.g., 60°C). For solid-state thermal stress, expose the pure compound to elevated temperatures.

-

Photostability: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sampling and Analysis: Withdraw aliquots at various time points. Neutralize the acid and base samples before dilution. Analyze all samples using a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of acetonitrile and water with a modifier like formic acid).

-

Data Evaluation: Calculate the percentage of degradation of the parent compound and quantify any significant degradation products.

Conclusion

This compound is a stable heterocyclic compound with solubility characteristics typical of a polar molecule. While comprehensive, publicly available quantitative data on its solubility and stability is limited, the information from closely related analogs and established chemical principles provides a strong foundation for researchers. The experimental protocols outlined in this guide offer a systematic approach to generating the specific data required for process development, formulation, and regulatory submissions. The inherent stability of the 1,2,4-triazole core makes this compound a robust building block for creating new chemical entities with desirable physicochemical properties.

References

- 1. This compound CAS#: 7170-01-6 [m.chemicalbook.com]

- 2. Why this compound is Key in Agrochemical Synthesis - ChemPacific [chempacific-zhejiang.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. chemimpex.com [chemimpex.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. biomedres.us [biomedres.us]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Heterocyclic Scaffold: An In-depth Technical Guide to the Discovery and History of 3-Methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1H-1,2,4-triazole, a cornerstone heterocyclic compound, has played a significant role in the development of pharmaceuticals and agrochemicals. This technical guide delves into the historical context of its discovery, tracing its origins to the pioneering work on 1,2,4-triazole (B32235) synthesis in the late 19th and early 20th centuries. While the exact first synthesis of this specific methylated derivative is not definitively documented in readily available historical records, its conceptualization and eventual synthesis are direct applications of the foundational Pellizzari and Einhorn-Brunner reactions. This guide will detail the seminal synthetic routes that paved the way for its creation, provide hypothetical experimental protocols based on these classical methods, and present key data in a structured format for clarity and comparison.

Introduction: The Dawn of Triazole Chemistry

The story of this compound begins with the broader exploration of the 1,2,4-triazole ring system. In 1885, the Swedish chemist Bladin first coined the name "triazole" for this class of five-membered aromatic heterocycles containing three nitrogen atoms.[1] This marked the beginning of a new chapter in heterocyclic chemistry, opening the door to the synthesis and investigation of a vast array of derivatives with diverse chemical properties and biological activities.

The late 19th and early 20th centuries witnessed the development of several key synthetic methodologies for constructing the 1,2,4-triazole core. Among the most influential were the Pellizzari reaction, first reported in 1911, and the Einhorn-Brunner reaction, described in 1914. These classical methods, while often requiring harsh reaction conditions, laid the fundamental groundwork for the synthesis of a wide range of substituted 1,2,4-triazoles, including the 3-methyl derivative.

Foundational Synthetic Methodologies

The synthesis of this compound is a direct extension of the classical methods developed for the parent 1,2,4-triazole and its simple derivatives. The following sections detail the two primary historical reactions that would have been employed for its initial preparation.

The Pellizzari Reaction (1911)

The Pellizzari reaction involves the condensation of an acylhydrazide with an amide at high temperatures to yield a 3,5-disubstituted-1,2,4-triazole. To synthesize this compound, acetohydrazide (the acylhydrazide derived from acetic acid) would be reacted with formamide.

Logical Relationship of the Pellizzari Reaction for this compound Synthesis

Caption: Pellizzari reaction pathway for this compound.

The Einhorn-Brunner Reaction (1914)

The Einhorn-Brunner reaction provides a route to 1,2,4-triazoles through the reaction of a diacylamine (imide) with a hydrazine. For the synthesis of this compound, N-acetylformamide would be reacted with hydrazine.

Experimental Workflow of the Einhorn-Brunner Reaction

References

3-Methyl-1H-1,2,4-triazole safety data sheet and handling precautions

A Technical Guide to the Safe Handling of 3-Methyl-1H-1,2,4-triazole

Introduction

This compound (CAS No: 7170-01-6) is a versatile nitrogen-containing heterocyclic compound.[1] It serves as a crucial building block in the synthesis of various agrochemicals, such as fungicides and herbicides, and is also utilized in the development of pharmaceutical intermediates, particularly for antifungal medications.[1] Its stability and reactivity make it a valuable compound in medicinal chemistry and for crop protection research.[1] Given its applications and inherent chemical properties, a thorough understanding of its safety profile and handling requirements is essential for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are oral ingestion, skin contact, eye contact, and inhalation. The compound is designated as harmful if swallowed, causes skin irritation, leads to serious eye damage, and may cause respiratory irritation.[2][3]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed[2][3][4] |

| Skin Irritation | Category 2 | Danger | H315: Causes skin irritation[2][3][4] |

| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Danger | H335: May cause respiratory irritation[2][3][4] |

The primary target organ for single exposure toxicity is the respiratory system.[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 7170-01-6 | [1][5] |

| Molecular Formula | C₃H₅N₃ | [1] |

| Molecular Weight | 83.09 g/mol | [1] |

| Appearance | White to light yellow/orange powder or crystal | [1] |

| Melting Point | 44 - 98 °C | [1][5] |

| Boiling Point | 265 °C (at atmospheric pressure) 138 °C (at 8 Torr) | [1][5] |

| Density (Predicted) | 1.178 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 10.60 ± 0.20 | [5] |

| Solubility | Soluble in Methanol | [5] |

Safe Handling and Storage Protocols

The safe handling of this compound requires a multi-layered approach, prioritizing the elimination or reduction of exposure. The hierarchy of controls, a standard principle in occupational safety, should be applied.

References

The Pharmacological Potential of 3-Methyl-1H-1,2,4-triazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole (B32235) nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs. This guide focuses on the derivatives of a specific, yet highly promising core: 3-Methyl-1H-1,2,4-triazole. These compounds have garnered significant interest for their diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and enzyme inhibition. This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key experimental workflows and biological pathways.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a wide spectrum of biological activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Anticancer Activity

The antiproliferative effects of this compound derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4-dimethyl-9-phenyl-[1][2][3]triazolo[4,3-a][1][4]naphthyridine | MCF-7 (Breast) | 6.64 ± 0.44 | [5] |

| 2,4-dimethyl-9-phenyl-[1][2][3]triazolo[4,3-a][1][4]naphthyridine | Colo-205 (Colon) | 9.03 ± 0.36 | [5] |

| 4-[(E)-(3,4-dimethoxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione derivative | SiHa (Cervical) | Not specified | [5] |

| 4-[(E)-(5-bromo-2-hydroxy-5-bromobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione derivative | A549 (Lung) | Not specified | [5] |

| Methyl 3-hydrazinyl-1H-1,2,4-triazole-5-carboxylate | Not specified | Investigated for anticancer properties | [6] |

Antimicrobial Activity

Several derivatives have been screened for their ability to inhibit the growth of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key indicator of this activity.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| (E)-4-((3,4-dimethoxybenzylidene)amino)-3-methyl-1-(substitutedmethyl)-1H-1,2,4-triazole-5(4H)-thione | Staphylococcus aureus | Not specified | [7] |

| (E)-4-((3,4-dimethoxybenzylidene)amino)-3-methyl-1-(substitutedmethyl)-1H-1,2,4-triazole-5(4H)-thione | Escherichia coli | Not specified | [7] |

| 3-Methyl-1-trityl-1H-1,2,4-triazole | Fungi (general) | Not specified | [1] |

| This compound-5-carboxylic acid hydrochloride | Bacteria and Fungi (general) | Not specified | [8] |

Enzyme Inhibition

A significant mechanism of action for many triazole derivatives is the inhibition of specific enzymes. Derivatives of this compound have shown inhibitory activity against c-Jun N-terminal kinases (JNKs), which are implicated in various diseases.

Table 3: Enzyme Inhibition by this compound Derivatives (IC50 values)

| Compound/Derivative | Enzyme | IC50 (nM) | Reference |

| Aminopyrimidine derivative with 3-methyl-1,2,4-triazole moiety | JNK3 | < 500 | [2] |

| Aminopyrimidine derivative with 3-methyl-1,2,4-triazole moiety | JNK1 | Not specified | [2] |

| 3-Methyl-1-trityl-1H-1,2,4-triazole | Cytochrome P450 | Not specified | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are outlines of key experimental protocols used in the evaluation of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol Outline:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex processes and relationships. The following visualizations, created using Graphviz (DOT language), illustrate a typical experimental workflow and a relevant signaling pathway.

References

- 1. Buy 3-Methyl-1-trityl-1H-1,2,4-triazole | 95166-16-8 [smolecule.com]

- 2. Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ommegaonline.org [ommegaonline.org]

- 4. (PDF) Synthesis and Biological Evaluation of Novel [research.amanote.com]

- 5. researchgate.net [researchgate.net]

- 6. methyl 3-hydrazinyl-1H-1,2,4-triazole-5-carboxylate | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Buy this compound-5-carboxylic acid hydrochloride [smolecule.com]

A Technical Guide to 3-Methyl-1H-1,2,4-triazole: Commercial Availability, Purity, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-1H-1,2,4-triazole, a key heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries. This document details its commercial suppliers, typical purity levels, and outlines methodologies for its synthesis, purification, and analysis. Furthermore, it illustrates the well-established mechanism of action for triazole-based antifungal agents, providing essential information for researchers and professionals in drug development.

Commercial Suppliers and Purity Levels

This compound is readily available from various chemical suppliers. The compound is typically offered at high purity levels, suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Number | Purity Specification | Analytical Method |

| Chem-Impex | 19393 | ≥ 98% | Gas Chromatography (GC) |

| Lab Pro Inc. | M3178-1G | Min. 98.0% | Gas Chromatography (GC)[1] |

| Tokyo Chemical Industry (TCI) | M3178 | >98.0% | Gas Chromatography (GC)[2][3] |

| CymitQuimica | CYM-7170-01-6 | >98.0% | Gas Chromatography (GC)[4] |

| BLDpharm | BD137457 | 98% | Not Specified |

| Sigma-Aldrich | 7170-01-6 | Not Specified | Buyer assumes responsibility to confirm purity[5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of appropriate precursors. A common and effective method involves the reaction of acetamidine (B91507) hydrochloride with formylhydrazine (B46547). This "built-in" approach, forming the triazole ring, can overcome selectivity issues associated with the N-alkylation of a pre-formed triazole ring.[2]

Materials:

-

Acetamidine hydrochloride

-

Formylhydrazine

-

A suitable solvent (e.g., dimethylformamide - DMF or dimethyl sulfoxide (B87167) - DMSO)[2]

-

Base (e.g., sodium methoxide)

-

Acid for neutralization (e.g., hydrochloric acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetamidine hydrochloride and formylhydrazine in the chosen solvent.

-

Base Addition: Slowly add a base, such as sodium methoxide, to the reaction mixture.

-

Cyclization: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with an appropriate acid.

-

Extraction: Extract the product into an organic solvent like ethyl acetate (B1210297).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

-

Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Column Chromatography Protocol:

-

Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Analytical Characterization

The purity and identity of this compound are typically confirmed using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).

-

Injector Temperature: 250 °C.

-

Detector (FID) Temperature: 280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium or Nitrogen.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol (B129727) or ethyl acetate).

High-Performance Liquid Chromatography (HPLC) Protocol: A reversed-phase HPLC method is suitable for the analysis of this compound.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[6]

-

Mobile Phase: A mixture of methanol and water (e.g., 90:10 v/v) or acetonitrile (B52724) and water.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detector at a wavelength of approximately 210-220 nm.

-

Column Temperature: 25 °C.[6]

-

Injection Volume: 10 µL.[6]

-

Sample Preparation: Dissolve the sample in the mobile phase.

Mechanism of Action in Antifungal Drugs

This compound serves as a crucial building block for many triazole-based antifungal drugs.[1] These drugs primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1][4] This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane function and inhibiting fungal growth.[4]

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazole antifungal agents.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate a typical workflow for the synthesis and analysis of this compound and the logic for selecting an appropriate analytical method.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Caption: Logic diagram for selecting an appropriate analytical method for this compound.

References

Methodological & Application

Application Notes and Protocols: 3-Methyl-1H-1,2,4-triazole in Fungicide Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-1,2,4-triazole is a pivotal heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of agricultural fungicides.[1][2] While not typically used as an active fungicidal agent in its own right, its structural motif is integral to the efficacy of many commercial triazole fungicides. This class of fungicides is renowned for its broad-spectrum activity and systemic properties in protecting various crops from fungal diseases.[1][2]

Triazole fungicides are classified as sterol biosynthesis inhibitors (SBIs), specifically targeting the fungal enzyme C14-demethylase, which is essential for the production of ergosterol (B1671047).[3][4] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane function and ultimately, fungal cell death.[3][4]

These application notes provide an overview of the role of this compound in the development of agricultural fungicides, along with detailed protocols for evaluating the efficacy of its derivatives.

Role of this compound in Fungicide Synthesis

This compound is a key intermediate in the synthesis of more complex and potent triazole fungicides. Its reactive nitrogen atoms provide a versatile scaffold for the addition of various functional groups, allowing for the fine-tuning of fungicidal activity, systemic properties, and crop safety. The stability and reactivity of this compound make it an ideal starting material for the creation of diverse chemical libraries for screening and optimization of new fungicidal candidates.[1][2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of triazole derivatives synthesized from this compound is primarily based on the inhibition of the ergosterol biosynthesis pathway in fungi.[3][4] Specifically, these compounds bind to the active site of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), preventing the demethylation of lanosterol to ergosterol.[3][5] This disruption leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell membrane, resulting in altered membrane fluidity and permeability, and ultimately inhibiting fungal growth.[3][5]

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a triazole fungicide.

Quantitative Data on Fungicidal Efficacy

While this compound itself is not marketed as a fungicide, its derivatives have demonstrated significant efficacy against a range of plant pathogenic fungi. The following table is a template for presenting quantitative data, such as the half-maximal effective concentration (EC50), for novel triazole fungicides derived from this precursor.

| Compound ID | Target Pathogen | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) of Reference |

| Triazole Derivative 1 | Fusarium graminearum | Data | Tebuconazole | Data |

| Triazole Derivative 2 | Puccinia triticina | Data | Propiconazole | Data |

| Triazole Derivative 3 | Mycosphaerella fijiensis | Data | Epoxiconazole | Data |

| Triazole Derivative 4 | Botrytis cinerea | Data | Fluopyram | Data |

Note: This table is a template. Specific EC50 values would be determined through the experimental protocols outlined below.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol details the determination of the minimum inhibitory concentration (MIC) and EC50 values of novel triazole derivatives using a broth microdilution method.[6][7]

1. Materials and Reagents:

-

Test compounds (novel triazole derivatives)

-

Reference fungicide (e.g., tebuconazole)

-

Fungal isolates (e.g., Fusarium graminearum, Puccinia triticina)

-

Potato Dextrose Broth (PDB) or other suitable liquid medium

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

2. Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the fungal isolate on Potato Dextrose Agar (PDA) for 7-10 days.

-

Harvest fungal spores by flooding the plate with sterile distilled water containing 0.05% Tween 20 and gently scraping the surface.

-

Filter the spore suspension through sterile cheesecloth.

-

Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

-

-

Preparation of Test Compounds:

-

Prepare a stock solution of each test and reference compound in DMSO (e.g., 10 mg/mL).

-

Perform serial two-fold dilutions of the stock solutions in the appropriate liquid medium in the 96-well plates to achieve a range of desired concentrations (e.g., 0.0625 to 64 µg/mL).

-

-

Inoculation and Incubation:

-

Add 100 µL of the fungal spore suspension to each well of the microtiter plate containing 100 µL of the diluted compound solutions.

-

Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.

-

-

Data Analysis:

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth.

-

Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a spectrophotometer.

-

Calculate the percentage of growth inhibition for each concentration relative to the positive control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for in vitro antifungal susceptibility testing.

Protocol 2: In Vivo Plant Protection Assay

This protocol outlines a method to evaluate the protective and curative efficacy of novel triazole derivatives on host plants.

1. Materials and Reagents:

-

Test compounds and reference fungicide

-

Healthy, susceptible host plants (e.g., wheat seedlings for rust, tomato plants for early blight)

-

Fungal pathogen inoculum

-

Wetting agent (e.g., Tween 20)

-

Controlled environment growth chamber

2. Procedure:

-

Plant Cultivation:

-

Grow host plants in pots to a suitable growth stage (e.g., 2-3 leaf stage for cereals).

-

Maintain plants in a controlled environment with appropriate light, temperature, and humidity.

-

-

Compound Application:

-

Prepare spray solutions of the test and reference compounds at various concentrations in water with a wetting agent.

-

For protective activity, spray the plants with the compound solutions 24-48 hours before inoculation with the pathogen.

-

For curative activity, spray the plants with the compound solutions 24-48 hours after inoculation with the pathogen.

-

Include a negative control group sprayed with water and a wetting agent.

-

-

Pathogen Inoculation:

-

Prepare a spore suspension of the target pathogen at a known concentration.

-

Inoculate the plants by spraying the spore suspension evenly onto the leaf surfaces.

-

Place the inoculated plants in a high-humidity chamber for 24-48 hours to facilitate infection.

-

-

Incubation and Disease Assessment:

-

Move the plants back to the growth chamber and maintain for 7-14 days.

-

Assess disease severity by visually scoring the percentage of leaf area covered with disease symptoms (e.g., lesions, pustules).

-

-

Data Analysis:

-

Calculate the percent disease control for each treatment relative to the negative control.

-

Determine the effective dose for 50% disease control (ED50) for each compound.

-

Caption: Workflow for in vivo plant protection assay.

Conclusion

This compound is a foundational molecule in the development of modern agricultural fungicides. Understanding its role and the mechanism of action of its derivatives is crucial for the rational design of new and effective crop protection agents. The provided protocols offer a standardized approach for the evaluation of novel triazole fungicides, enabling researchers to identify promising candidates for further development. The continued exploration of derivatives of this compound holds significant potential for addressing the ongoing challenges of fungal diseases in agriculture.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Why this compound is Key in Agrochemical Synthesis - ChemPacific [chempacific-zhejiang.com]

- 3. guidechem.com [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Methyl-1H-1,2,4-triazole in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Methyl-1H-1,2,4-triazole as a versatile building block in the synthesis of pharmaceutically relevant compounds. The unique structural features of the 1,2,4-triazole (B32235) core, including its metabolic stability and capacity for diverse biological interactions, establish it as a privileged scaffold in medicinal chemistry.[1][2][3] This document details the synthesis of key intermediates and subsequent derivatization to yield compounds with significant antimicrobial and antifungal properties.

The 1,2,4-triazole moiety is a cornerstone in the development of numerous therapeutic agents, including antifungal, anticancer, antiviral, and anti-inflammatory drugs.[1][2][3] A particularly useful and reactive intermediate derived from this compound is 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione. This compound serves as a valuable synthon for the creation of a wide array of derivatives, most notably Schiff bases, which have demonstrated promising biological activities.

Synthesis of a Key Intermediate: 4-Amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione

A straightforward and efficient method for the synthesis of 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione involves the microwave-assisted cyclization of thiocarbohydrazide (B147625) with acetic acid.[1] This key intermediate can then be further functionalized, for instance, through the condensation of its amino group with various aromatic aldehydes to form Schiff bases.

Application in the Synthesis of Schiff Bases with Antimicrobial Activity

Schiff bases derived from 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione have been synthesized and evaluated for their potential as antimicrobial and antifungal agents. The imine linkage of the Schiff base, in conjunction with the triazole-thione core, contributes to the observed biological activity. The synthesis typically involves the condensation of the triazole intermediate with a substituted aldehyde in the presence of a suitable solvent and catalyst.

Quantitative Data Summary

The following tables summarize the yield of the key intermediate and the antimicrobial activity of representative Schiff base derivatives.

Table 1: Synthesis Yield of 4-Amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione

| Starting Material | Reagent | Method | Yield (%) | Reference |

| Thiocarbohydrazide | Acetic Acid | Microwave Irradiation | Not specified | [1] |

| p-Cresoloxyacetyl hydrazine | Potassium hydroxide, Carbon disulfide, Hydrazine hydrate | Conventional Heating | 62 | [4] |

Table 2: Antimicrobial Activity of Selected Schiff Base Derivatives of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

| Compound | Substituent on Aldehyde | Test Organism | MIC (µg/mL) | Reference |

| SB-9 | 3-methyl | Rhizoctonia solani | 17.34 (ED50) | [5] |

| SB-4 | 4-chloro | Fusarium oxysporum | 95.55 (ED50) | [5] |

| SB-3 | 3-chloro | Bipolaris sorokiniana | 181.3 (ED50) | [5] |

| 5c | 5-chlorosalicylaldehyde | Acinetobacter calcoaceticus | Significant Inhibition | [6] |

| 5d | 5-bromosalicylaldehyde | Acinetobacter calcoaceticus | Significant Inhibition | [6] |

Note: MIC (Minimum Inhibitory Concentration), ED50 (Median Effective Dose). Data is compiled from various sources and methodologies may differ.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione

This protocol is based on the microwave-assisted synthesis method.[1]

Materials:

-

Thiocarbohydrazide

-

Acetic acid

-

Microwave reactor

Procedure:

-

A mixture of thiocarbohydrazide and acetic acid is prepared.

-

The mixture is subjected to microwave irradiation.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product is isolated.

-

The crude product is purified by recrystallization.

Note: Specific reaction parameters such as reactant ratios, microwave power, and irradiation time should be optimized for the specific equipment used.

Protocol 2: General Synthesis of Schiff Bases from 4-Amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione

This protocol provides a general procedure for the synthesis of Schiff bases.[7][8]

Materials:

-

4-Amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione

-

Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)

-

Anhydrous ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione (1 mmol) in hot anhydrous ethanol.

-

To this solution, add the substituted aromatic aldehyde (1 mmol) and a few drops of glacial acetic acid.

-

Reflux the reaction mixture for 3-4 hours.

-

Monitor the reaction by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Some Novel Schiff’s Bases from 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]